Aurotioprol

Description

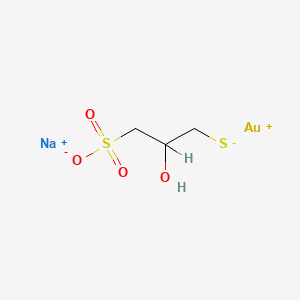

Structure

3D Structure of Parent

Properties

CAS No. |

27279-43-2 |

|---|---|

Molecular Formula |

C3H6AuNaO4S2 |

Molecular Weight |

390.2 g/mol |

IUPAC Name |

sodium;gold(1+);2-hydroxy-3-sulfidopropane-1-sulfonate |

InChI |

InChI=1S/C3H8O4S2.Au.Na/c4-3(1-8)2-9(5,6)7;;/h3-4,8H,1-2H2,(H,5,6,7);;/q;2*+1/p-2 |

InChI Key |

KBWWFTIQBJUOQR-UHFFFAOYSA-L |

SMILES |

C(C(CS(=O)(=O)[O-])O)[S-].[Na+].[Au+] |

Canonical SMILES |

C(C(CS(=O)(=O)[O-])O)[S-].[Na+].[Au+] |

Appearance |

Solid powder |

Other CAS No. |

27279-43-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

5743-29-3 (calcium[2:1] salt) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-aurothio-2-propanol-1-sulfonic acid 3-aurothio-2-propanol-1-sulfonic acid, calcium salt allochrysine aurothiopropanol sodium sulfonate aurotioprol calcium 3-aurothio-2-propanol-1-sulfonate chrisanol chrysanol chrysanol, calcium salt (2:1) krizanol sodium 3-aurothio-2-hydroxypropane-1-sulfonate sodium aurothiopropanol sulfonate |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Aurotioprol

Established Synthetic Pathways for Aurotioprol

While specific proprietary synthetic methods for aurotioprol are not extensively published, its synthesis can be understood through the well-established chemistry of gold(I) thiolate complexes. A plausible pathway involves the reaction of a gold(I) salt with the thiol-containing ligand, 2-hydroxy-3-mercaptopropane-1-sulfonic acid. A common precursor for such syntheses is a gold(I) halide, such as gold(I) bromide. researchgate.net

The ligand itself, 2-hydroxy-3-mercaptopropane-1-sulfonic acid, can be synthesized through various organic chemistry routes. One potential method involves the reaction of epichlorohydrin (B41342) with sodium bisulfite to form sodium 3-chloro-2-hydroxypropanesulfonate, followed by a nucleophilic substitution with a thiol-containing reagent.

Core Reaction Mechanisms in Aurotioprol Synthesis

The synthesis of gold(I) thiolates like aurotioprol generally proceeds via the reduction of a gold(III) precursor or through a direct ligand substitution with a gold(I) salt. nih.govwikipedia.org

When starting from a gold(III) source, such as tetrachloroauric acid (HAuCl₄), the thiol ligand serves a dual purpose. Initially, the thiol reduces the gold from the +3 oxidation state to the more stable +1 oxidation state. nih.govsfasu.edu This reduction is a key step in the formation of gold(I) thiolate complexes. Subsequent to the reduction, the thiol acts as a ligand, coordinating to the gold(I) center through its sulfur atom. The stoichiometry of the reaction is crucial, with studies on similar systems suggesting that a specific ratio of thiol to gold is necessary to achieve complete reduction and subsequent complexation. nih.gov Often, these reactions lead to the formation of polymeric gold(I) thiolate species, denoted as [Au(SR)]n. wikipedia.org

Alternatively, the synthesis can be accomplished by reacting a gold(I) salt, for instance, gold(I) chloride or gold(I) bromide, directly with the thiol ligand. researchgate.netresearchgate.net This approach avoids the initial reduction step and relies on the high affinity of gold(I) for soft donor ligands like thiols.

Ligand Exchange Principles in Gold(I) Complex Formation

Ligand exchange is a fundamental principle in the chemistry of gold(I) complexes and is relevant to both the synthesis and potential derivatization of aurotioprol. researchgate.netias.ac.in Gold(I) complexes, particularly those with phosphine (B1218219) or other weakly coordinating ligands, can readily undergo ligand exchange reactions with thiols. acs.org This process is driven by the strong affinity of the soft gold(I) center for the soft sulfur atom of the thiol.

In the context of aurotioprol synthesis, if a gold(I) precursor with an auxiliary ligand is used, the thiol-containing ligand (2-hydroxy-3-mercaptopropane-1-sulfonic acid) will displace the initial ligand to form the more stable aurotioprol complex. The nature of the leaving group and the solvent system can influence the kinetics and equilibrium of this exchange reaction. Mechanistic studies on related gold(I) complexes suggest that these exchange reactions can proceed through various pathways, including associative and dissociative mechanisms. nih.gov

Challenges and Optimization in Aurotioprol Synthesis

The synthesis of gold(I) thiolates like aurotioprol is not without its challenges. Issues related to stability, reproducibility, and yield are common considerations that necessitate careful optimization of reaction conditions.

Considerations for Oxidation and Stability of Gold(I) Complexes

Gold(I) complexes, while generally more stable than their gold(III) counterparts in the presence of biological reductants, can still be susceptible to oxidation and disproportionation reactions. nih.govbohrium.comresearchgate.net The stability of aurotioprol in solution is a critical factor, particularly for its handling and storage. The presence of oxygen and light can promote the oxidation of the gold(I) center. researchgate.net Furthermore, the thiol ligand itself can undergo oxidation to form disulfides, which can disrupt the integrity of the aurotioprol complex.

To mitigate these stability issues, syntheses are often carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. nih.gov The choice of solvent is also important, as it can influence the solubility and stability of the reactants and products. For instance, some commercial suppliers note that aurotioprol is soluble in DMSO and should be stored in dry, dark conditions at low temperatures for long-term stability. hodoodo.com

Strategies for Reproducibility and Yield Optimization

Achieving high reproducibility and optimizing the yield are key objectives in the synthesis of any pharmaceutical compound, including aurotioprol. The formation of polymeric gold(I) thiolates can sometimes lead to mixtures of different chain lengths and structures, which can affect the reproducibility of the final product. wikipedia.org

Several strategies can be employed to enhance reproducibility and yield:

Control of Stoichiometry: Precise control over the molar ratios of the gold precursor and the thiol ligand is essential to ensure complete reaction and minimize the formation of side products. nih.govsfasu.edu

Reaction Temperature and Time: The temperature and duration of the reaction can significantly impact the kinetics and thermodynamics of the complex formation. Optimization of these parameters is crucial for driving the reaction to completion and maximizing the yield. acs.org

Purification Methods: Effective purification techniques are necessary to isolate the desired aurotioprol product from unreacted starting materials, byproducts, and polymeric species of varying sizes.

Principles of Chemical Derivatization of Aurotioprol Analogues

The chemical derivatization of aurotioprol to create analogues involves modifying its molecular structure to potentially alter its physicochemical properties. The primary sites for modification on the aurotioprol molecule are the functional groups of the 2-hydroxy-3-mercaptopropane-1-sulfonate ligand, namely the hydroxyl (-OH) and sulfonate (-SO₃H) groups.

Derivatization strategies could include:

Esterification or Etherification of the Hydroxyl Group: The secondary alcohol group presents a site for esterification with various carboxylic acids or etherification with alkyl halides. This would introduce different organic moieties, potentially influencing the compound's lipophilicity and interaction with biological targets.

Modification of the Sulfonate Group: The sulfonic acid group is a strong acid and is typically present as a salt. Chemical modification could involve forming amides or esters, which would significantly alter the charge and polarity of this part of the molecule.

The synthesis of aurotioprol analogues would likely follow a modular approach, where the modified ligand is first synthesized and then reacted with a suitable gold(I) precursor. This allows for the systematic introduction of a wide variety of functional groups to explore structure-activity relationships. The principles of derivatization are widely applied in medicinal chemistry to optimize the properties of a lead compound. nih.govpsu.edunih.govjournalajacr.commdpi.comnih.gov

Advanced Characterization and Structural Elucidation of Aurotioprol

Spectroscopic Techniques in Aurotioprol Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic and organometallic compounds in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the confirmation of the molecular skeleton and the connectivity of atoms.

| Hypothetical NMR Data for Aurotioprol Ligand | |

| Nucleus | Expected Chemical Shift Range (ppm) |

| ¹H (H-C-S) | 2.5 - 3.5 |

| ¹H (H-C-O) | 3.5 - 4.5 |

| ¹H (H-C-SO₃) | 2.8 - 3.8 |

| ¹³C (C-S) | 20 - 40 |

| ¹³C (C-O) | 60 - 80 |

| ¹³C (C-SO₃) | 50 - 70 |

This table presents hypothetical data based on the analysis of similar functional groups and is for illustrative purposes.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mhlw.go.jpresearchgate.net For Aurotioprol, IR spectroscopy would be crucial for confirming the presence of the hydroxyl (-OH), sulfonate (-SO₃⁻), and gold-sulfur (Au-S) bonds.

The IR spectrum of Aurotioprol is expected to exhibit characteristic absorption bands for its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the stretching vibration of the hydroxyl group. Strong, characteristic absorptions for the sulfonate group would be expected in the regions of 1200-1250 cm⁻¹ (asymmetric stretching) and 1040-1080 cm⁻¹ (symmetric stretching). The Au-S stretching vibration, which confirms the coordination of the thiol group to the gold atom, would typically appear in the far-infrared region, usually between 200 and 400 cm⁻¹. The absence of a sharp S-H stretching band around 2550-2600 cm⁻¹ would further confirm the formation of the gold-thiolate bond.

| Characteristic IR Absorption Frequencies for Aurotioprol | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | 3200 - 3600 (broad) |

| C-H stretch (aliphatic) | 2850 - 3000 |

| S=O stretch (sulfonate) | 1200 - 1250 (asymmetric) |

| S=O stretch (sulfonate) | 1040 - 1080 (symmetric) |

| C-O stretch (alcohol) | 1000 - 1260 |

| Au-S stretch | 200 - 400 |

This table is based on general ranges for the indicated functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. mdpi.com For gold(I) thiolate complexes like Aurotioprol, UV-Vis spectra are typically characterized by ligand-to-metal charge transfer (LMCT) bands. wikipedia.org These transitions involve the excitation of an electron from a sulfur-based ligand orbital to a gold-centered orbital.

The UV-Vis spectrum of Aurotioprol would be expected to show intense absorption bands in the ultraviolet region, characteristic of gold(I) thiolates. The exact position and intensity of these bands are sensitive to the coordination environment of the gold atom and the nature of the thiolate ligand. The study of these electronic transitions provides insight into the electronic structure of the gold-sulfur bond.

| Expected UV-Vis Absorption for Gold(I) Thiolates | |

| Transition Type | Typical Wavelength Range (nm) |

| Ligand-to-Metal Charge Transfer (LMCT) | 200 - 350 |

This table provides a general range for the class of gold(I) thiolate compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. drugbank.com For Aurotioprol, which has a molecular weight of approximately 390.15 g/mol , high-resolution mass spectrometry would be able to confirm its elemental formula, C₃H₆AuNaO₄S₂. wikipedia.orgnih.gov

In a typical mass spectrometry experiment, Aurotioprol would be ionized, and the resulting molecular ion and its fragments would be detected. The fragmentation pattern would provide valuable information about the structure of the molecule. For instance, the loss of the sodium ion, the sulfonate group, or parts of the propanol (B110389) backbone would result in fragment ions with specific mass-to-charge ratios, allowing for the reconstruction of the molecular structure. While specific fragmentation data for Aurotioprol is not widely published, predicted collision cross section data for various adducts of the parent ligand are available. uni.lu

| Predicted Collision Cross Section (CCS) for Aurotioprol Ligand Adducts | ||

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 172.99368 | 131.7 |

| [M+Na]⁺ | 194.97562 | 138.8 |

| [M-H]⁻ | 170.97912 | 129.2 |

| [M+NH₄]⁺ | 190.02022 | 150.7 |

| [M+K]⁺ | 210.94956 | 135.8 |

Data sourced from PubChemLite for the parent ligand, 2-hydroxy-3-sulfanylpropane-1-sulfonic acid. uni.lu

Advanced Spectroscopic Methods (e.g., EXAFS, Mössbauer, ESI-MS, EPR)

A deeper understanding of the local atomic and electronic structure of Aurotioprol can be achieved through advanced spectroscopic techniques.

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for determining the local atomic structure around a specific element. researchgate.net For Aurotioprol, Au L₃-edge EXAFS would provide precise information about the Au-S bond distance and the coordination number of the gold atom. This technique is particularly valuable for amorphous or poorly crystalline materials where X-ray diffraction is not feasible. Studies on other gold-thiolate nanoclusters have successfully used EXAFS to probe their detailed atomic arrangements. researchgate.net

Mössbauer spectroscopy is a technique that probes the nuclear energy levels of specific isotopes. ¹⁹⁷Au Mössbauer spectroscopy could, in principle, provide information about the oxidation state (which is expected to be +1) and the chemical environment of the gold atoms in Aurotioprol. However, the practical application of ¹⁹⁷Au Mössbauer spectroscopy is challenging due to the short half-life of the source.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing large and thermally labile molecules, such as organometallic complexes. drugbank.com ESI-MS would be well-suited for the analysis of Aurotioprol, allowing for the gentle ionization of the molecule and the observation of its molecular ion with minimal fragmentation.

Electron Paramagnetic Resonance (EPR) spectroscopy is used to study species with unpaired electrons. Since gold(I) is a d¹⁰ ion and has no unpaired electrons, Aurotioprol itself is not expected to be EPR active. However, EPR could be used to study potential redox reactions involving Aurotioprol, for example, if it were to be oxidized to the paramagnetic gold(II) state under certain biological conditions.

X-ray Crystallography in Aurotioprol Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths and angles.

Single-Crystal X-ray Diffraction of Aurotioprol

Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for determining the precise atomic arrangement within a crystalline solid. rsc.orgrigaku.com This method involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. rigaku.com The pattern provides detailed information about electron density, from which the exact positions of atoms, bond lengths, and bond angles can be calculated to construct a three-dimensional model of the molecule. rigaku.commdpi.com

While specific, publicly available single-crystal structures of Aurotioprol are not widespread, the application of SC-XRD to analogous gold(I) thiolates, such as gold thiomalate complexes, has been extensively documented. mcmaster.caacs.org For such compounds, SC-XRD provides the definitive structure, including the absolute configuration of chiral centers. rigaku.comcrystalpharmatech.com The analysis of a crystalline sample of Aurotioprol would yield critical data regarding its solid-state conformation.

Table 1: Illustrative Crystallographic Data Obtainable from SC-XRD Analysis Note: This table represents typical parameters determined via SC-XRD and is for illustrative purposes.

| Parameter | Description | Example Value |

| Crystal System | The symmetry system to which the crystal belongs (e.g., Monoclinic, Triclinic). | Monoclinic |

| Space Group | A more detailed description of the crystal's symmetry. | P2₁/n |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 10.1 Å, b = 8.5 Å, c = 12.3 Å, β = 95° |

| Bond Lengths | The distance between the nuclei of two bonded atoms (e.g., Au-S). | 2.29 Å |

| Bond Angles | The angle formed between three connected atoms (e.g., S-Au-S). | 178° (near linear) |

Elucidation of Polymeric and Chiral Aspects of Aurotioprol

Gold(I) thiolates frequently exhibit complex structural motifs, including the formation of polymers. rsc.org Crystallographic studies on related compounds like sodium aurothiomalate (B1210753) reveal that the individual molecules can link together to form extended one-dimensional chains, often in a helical or spiral arrangement. acs.orgrsc.org In these structures, the gold atoms are bridged by the sulfur atoms of the thiolate ligands. rsc.org

Aurotioprol, containing a propanol sulfonate backbone, possesses the potential for such polymeric structures in the solid state. Furthermore, the ligand in Aurotioprol contains a chiral center. Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of such chiral molecules. rigaku.com Studies on optically pure samples of related gold-thiomalate complexes have successfully used this technique to characterize their specific stereochemistry. mcmaster.carsc.org This confirms that if a chiral form of Aurotioprol is crystallized, SC-XRD can unambiguously establish its three-dimensional structure.

Crystallographic Analysis of Gold-Thiomalate Coordination

The coordination chemistry of gold in Aurotioprol is central to its structure. In gold(I)-thiolate complexes, the gold atom typically adopts a linear, two-coordinate geometry. rsc.org Crystallographic analyses of various gold(I)-thiolates, including thiomalate complexes, consistently show the gold center bonded to two sulfur atoms from two different thiolate ligands. mcmaster.carsc.org This S-Au-S arrangement is nearly linear, with bond angles approaching 180°. The bridging nature of the thiolate ligands facilitates the formation of the aforementioned polymeric chains. rsc.org

Table 2: Typical Gold-Sulfur Coordination Parameters from Crystallographic Data Source: Based on data from analogous gold-thiolate complexes. rsc.org

| Parameter | Typical Value |

| Coordination Number of Au(I) | 2 |

| Geometry | Linear |

| Au-S Bond Length | ~2.29 Å |

| S-Au-S Bond Angle | ~175-180° |

Chromatographic Techniques for Purity Assessment of Aurotioprol

Chromatographic methods are essential for determining the purity of pharmaceutical substances like Aurotioprol by separating the active ingredient from any impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile pharmaceutical compounds. nih.gov The method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. nih.govresearchgate.net For a polar and ionic compound like Aurotioprol, a reversed-phase HPLC method would typically be employed, using a C18 column and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) with a pH modifier. nih.gov

Validation of an HPLC method ensures it is accurate, precise, and specific for its intended purpose. nih.gov This involves assessing parameters like linearity, limit of detection (LOD), limit of quantitation (LOQ), and resolution between the main compound peak and any impurity peaks. researchgate.netnih.gov

Table 3: Typical Parameters for HPLC Purity Method Validation Note: This table represents typical parameters for an HPLC method and is for illustrative purposes. researchgate.net

| Parameter | Description | Typical Acceptance Criteria |

| Retention Time (t_R) | The time taken for the compound to elute from the column. | Consistent under identical conditions |

| Resolution (R_s) | The degree of separation between two adjacent peaks. | R_s > 2.0 |

| Tailing Factor (T) | A measure of peak symmetry. | 0.8 < T < 1.5 |

| Linearity (r²) | The correlation coefficient of the calibration curve. | r² > 0.99 |

| LOD | The lowest concentration of analyte that can be detected. | Signal-to-Noise Ratio ≥ 3:1 |

| LOQ | The lowest concentration of analyte that can be quantified reliably. | Signal-to-Noise Ratio ≥ 10:1 |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, but it is primarily suited for volatile or semi-volatile compounds. mdpi.com Due to its ionic nature and low volatility, Aurotioprol cannot be analyzed directly by GC. However, analysis may be possible through a chemical derivatization step, where the polar functional groups are converted into less polar, more volatile derivatives. mdpi.commdpi.com

A predicted GC-MS spectrum for Aurotioprol exists, suggesting that with appropriate sample preparation, this technique could be used for identification or impurity profiling. drugbank.com A typical GC system uses an inert carrier gas like helium or nitrogen to move the analyte through a capillary column. mdpi.comchromatographyonline.com

Table 4: General Parameters for Gas Chromatography Analysis Note: This table is for illustrative purposes, as direct analysis of Aurotioprol is not standard. mdpi.comchromatographyonline.com

| Parameter | Description | Typical Setting |

| Column | The stationary phase where separation occurs. | 5% Phenyl-methylpolysiloxane |

| Carrier Gas | The mobile phase that transports the analyte. | Helium or Nitrogen |

| Flow Rate | The speed of the carrier gas. | 1.0 mL/min |

| Injector Temperature | The temperature at which the sample is vaporized. | 280 °C |

| Detector | The device that measures the eluted analyte (e.g., FID, MS). | Mass Spectrometer (MS) |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental procedure used to determine the elemental composition of a compound. This is crucial for validating its empirical and molecular formula. The accepted molecular formula for Aurotioprol is C₃H₆AuNaO₄S₂. drugbank.comebi.ac.uk

Modern techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are exceptionally sensitive for quantifying metallic and some non-metallic elements. nih.gov For Aurotioprol, ICP-MS would be an ideal method to precisely determine the mass percentage of gold and sodium. The results of the analysis are compared against the theoretical percentages calculated from the molecular formula to confirm the compound's identity and purity. nih.gov

Table 5: Elemental Composition of Aurotioprol (C₃H₆AuNaO₄S₂) Molecular Weight: 390.17 g/mol ebi.ac.uk

| Element | Theoretical Mass % | Example Experimental Range (%) |

| Carbon (C) | 9.24 % | 9.1-9.4 % |

| Hydrogen (H) | 1.55 % | 1.5-1.6 % |

| Gold (Au) | 50.48 % | 50.2-50.7 % |

| Sodium (Na) | 5.89 % | 5.8-6.0 % |

| Oxygen (O) | 16.40 % | 16.2-16.6 % |

| Sulfur (S) | 16.43 % | 16.3-16.6 % |

Quality Control and Purity Assurance Methodologies in Research Settings

Ensuring the purity of aurotioprol in a research context is critical for obtaining reliable and reproducible results. A suite of analytical methods is employed to identify and quantify any impurities. nih.gov

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. isca.me A reversed-phase HPLC method would likely be developed to separate aurotioprol from any potential impurities, such as starting materials, byproducts, or degradation products. nih.gov The method would be validated for its specificity, linearity, accuracy, and precision. The purity of a sample is typically determined by calculating the area percentage of the main peak corresponding to aurotioprol relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Purity Analysis Data for aurotioprol

| Parameter | Result |

| Retention Time of Aurotioprol | 4.8 min |

| Area of Aurotioprol Peak | 995,000 |

| Total Peak Area | 1,000,000 |

| Purity (%) | 99.5% |

Elemental Analysis

Given that aurotioprol is an organometallic compound containing gold and sodium, elemental analysis is a crucial quality control measure. rsc.orgintertek.com This technique accurately determines the percentage composition of elements (carbon, hydrogen, sulfur, sodium, and gold) in the compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula. A close correlation between the found and calculated values provides strong evidence of the compound's purity and correct elemental composition.

Table 2: Theoretical vs. Found Elemental Analysis Data for Aurotioprol (C₃H₆AuNaO₄S₂)

| Element | Theoretical % | Found % |

| Carbon (C) | 9.23 | 9.21 |

| Hydrogen (H) | 1.55 | 1.56 |

| Gold (Au) | 50.47 | 50.39 |

| Sodium (Na) | 5.89 | 5.85 |

| Sulfur (S) | 16.42 | 16.38 |

| Oxygen (O) | 16.40 | 16.61 |

By employing these advanced characterization and quality control methodologies, researchers can be confident in the identity, structure, and purity of the aurotioprol being used in their studies, which is fundamental for the integrity of scientific research.

Molecular Mechanisms of Action of Aurotioprol

Elucidation of Gold Ion Interactions within Biological Systems

The biological activity of gold compounds like aurotioprol is primarily dictated by the behavior of gold ions, particularly their interactions with various biomolecules.

Role of Gold(I) and Gold(III) Species in Cellular Activity

Gold can exist in different oxidation states, with gold(I) (Au(I)) and gold(III) (Au(III)) being the most relevant in biological contexts. Aurotioprol, like other clinically used gold thiolates, is a gold(I) compound. mdpi.com Gold(I) has a high affinity for soft ligands, especially sulfur and selenium, which are abundant in biological systems in the form of thiol and selenol groups within amino acids like cysteine and selenocysteine (B57510). nih.gov This strong affinity drives the interaction of gold(I) with proteins and peptides.

Gold(III) complexes, while not the administered form in the case of aurotioprol, are studied for their potential as anticancer agents. nih.gov In biological environments, gold(III) compounds can be reduced to the more reactive gold(I) species by biological reducing agents, which is often considered a prerequisite for their biological activity. nih.gov Some gold(III) complexes have been shown to interact with proteins, and this interaction can also lead to their reduction to gold(I). nih.gov The cytotoxic effects of some gold(III) compounds are thought to be mediated through DNA-independent mechanisms, primarily through interactions with proteins. researchgate.net

Interactions with Biological Nucleophiles and Redox Modulation

The primary mechanism through which gold(I) compounds like aurotioprol are thought to exert their effects is through interaction with biological nucleophiles. The thiol group (-SH) of cysteine and the selenol group (-SeH) of selenocysteine are particularly strong nucleophiles that readily react with the gold(I) center of the drug. nih.gov This leads to a ligand exchange process where the original thiol ligand of the gold compound is replaced by a thiol or selenol group from a biological molecule, such as a protein. nih.gov

This interaction with critical protein thiols and selenols can significantly alter the protein's function and modulate cellular redox homeostasis. nih.gov By binding to these key residues, gold compounds can inhibit the activity of crucial enzymes and disrupt signaling pathways that are dependent on the redox state of their protein components. nih.govfrontiersin.org This disruption of the cellular redox balance can lead to an increase in reactive oxygen species (ROS), inducing oxidative stress and triggering downstream cellular responses, including apoptosis. frontiersin.org

Enzyme Inhibition and Modulation by Aurotioprol

A key molecular target for gold(I) compounds is the family of oxidoreductase enzymes, which play a critical role in maintaining the cellular redox environment. nih.gov

Interaction with Oxidoreductases (e.g., Thioredoxin Reductase)

Thioredoxin reductase (TrxR) is a key selenoenzyme that, in conjunction with thioredoxin (Trx), forms the thioredoxin system. This system is a major antioxidant pathway in cells, responsible for reducing oxidized proteins and maintaining a reducing intracellular environment. bohrium.com Due to the presence of a highly reactive selenocysteine residue in its active site, TrxR is a prime target for inhibition by gold(I) compounds. chemistryviews.org

The inhibition of thioredoxin reductase by gold(I) compounds is a well-established mechanism. bohrium.com The gold(I) ion from the drug has a very high affinity for the selenolate anion (–Se⁻) of the selenocysteine residue in the active site of TrxR. chemistryviews.org The interaction leads to the formation of a covalent bond between the gold atom and the selenium atom, effectively and often irreversibly inhibiting the enzyme. This inhibition prevents TrxR from reducing its substrate, thioredoxin, thereby disrupting the entire thioredoxin system and leading to an accumulation of oxidized proteins and increased oxidative stress. nih.gov

Recent studies on auranofin have also suggested that it can interact with cysteine pairs in proteins, forming S-Au-S bridges that mimic disulfide bonds, which could be another mechanism of altering protein function. researchgate.net

While direct studies on aurotioprol's interaction with thioredoxin reductase are scarce, a comparative analysis with the extensively studied gold(I) drug, auranofin, provides significant insights. Both aurotioprol and auranofin are gold(I) compounds with a thiol-containing ligand. hodoodo.comresearchgate.net This structural similarity strongly suggests that aurotioprol likely shares a similar mechanism of action, centered on the inhibition of thioredoxin reductase.

Auranofin has been shown to be a potent inhibitor of both cytosolic (TrxR1) and mitochondrial (TrxR2) thioredoxin reductases. Its lipophilic nature, conferred by the triethylphosphine (B1216732) and acetylated thioglucose ligands, allows it to readily cross cell membranes. researchgate.net Aurotioprol, being a more hydrophilic molecule, may have different pharmacokinetic properties, but its core chemical reactivity—the high affinity of its gold(I) center for selenocysteine—is expected to be the same. hodoodo.com Therefore, it is highly probable that aurotioprol also inhibits thioredoxin reductase by targeting its active site selenocysteine residue, leading to a disruption of cellular redox balance and subsequent downstream effects. The primary difference between the two drugs in this context would likely lie in their cellular uptake and distribution rather than their fundamental mechanism of enzyme inhibition.

| Feature | Aurotioprol | Auranofin |

| Gold Oxidation State | Au(I) | Au(I) |

| Ligand Type | Thiolate (thiopropanolsulfonate) | Thiolate (acetylated thioglucose) and Phosphine (B1218219) |

| Known Target | Inferred to be Thioredoxin Reductase | Thioredoxin Reductase (TrxR1 and TrxR2) |

| Inhibition Mechanism | Inferred to be covalent binding to active site selenocysteine | Covalent binding to active site selenocysteine chemistryviews.org |

| Chemical Formula | C₃H₆AuNaO₄S₂ hodoodo.com | C₂₀H₃₄AuO₉PS wikipedia.org |

| Molecular Weight | 390.15 g/mol hodoodo.com | 678.49 g/mol wikipedia.org |

Inhibition of Other Enzymes (e.g., Metallo-β-lactamases, Mobilized Colistin (B93849) Resistance)

While direct studies on aurotioprol's inhibition of metallo-β-lactamases (MBLs) and mobilized colistin resistance (MCR) enzymes are not extensively documented, the activity of other gold compounds provides insights into its potential capabilities. Gold-based drugs have emerged as potential adjuvants to antibiotics, combating resistance mechanisms employed by bacteria.

Metallo-β-lactamases, which confer resistance to a broad spectrum of β-lactam antibiotics, are zinc-dependent enzymes. chemguide.co.uk Gold compounds, such as auranofin, have been shown to inhibit MBLs like New Delhi metallo-β-lactamase-1 (NDM-1) by displacing the essential zinc ions from the active site. nih.gov This substitution of zinc with gold ions effectively inactivates the enzyme. nih.gov It is plausible that aurotioprol, as a gold-containing compound, could exert a similar inhibitory effect on MBLs.

Similarly, the spread of mobilized colistin resistance (MCR-1) genes threatens the efficacy of the last-resort antibiotic colistin. vcu.edu Gold-based drugs have demonstrated the ability to act as colistin adjuvants against MCR-1 producing bacteria. vcu.edumdpi.com The proposed mechanism involves the release of gold ions, which then substitute the zinc cofactor in the MCR-1 enzyme, thereby inhibiting its function. vcu.edu For this to occur, pre-activation of the gold drug by molecules like glutathione (B108866) may be necessary to release the gold ions. vcu.edu

Table 1: Potential Enzymatic Inhibition by Gold Compounds

| Enzyme Target | Class of Inhibitor | Proposed Mechanism of Action | Reference |

| Metallo-β-lactamases (e.g., NDM-1) | Gold Compounds (e.g., Auranofin) | Displacement of Zn(II) ions in the active site by Au(I) ions. | nih.gov |

| Mobilized Colistin Resistance-1 (MCR-1) | Gold Compounds | Substitution of the zinc cofactor by gold ions, leading to enzyme inhibition. | vcu.edu |

Ligand Selectivity and Enzymatic Target Specificity

The selectivity and specificity of aurotioprol are intrinsically linked to the chemistry of gold and the nature of its ligands. Gold(I) compounds, the class to which aurotioprol belongs, exhibit a strong preference for soft donor atoms, particularly sulfur and selenium. youtube.comnih.gov This inherent affinity drives their interactions with specific biological targets.

The primary targets for gold-based drugs are often proteins containing exposed cysteine or selenocysteine residues. nih.govnih.gov This high affinity for thiol and selenol groups dictates the enzymatic targets of these compounds. For instance, the enzyme thioredoxin reductase, which contains a critical selenocysteine residue in its active site, is a well-established target for gold compounds like auranofin. nih.govnih.gov

The ligands attached to the gold center in drugs like aurotioprol play a crucial role in their stability, solubility, and transport to the site of action. nih.gov While the ligand itself may be displaced, it influences the bioavailability and pharmacokinetic properties of the gold ion. nih.gov The specificity of gold compounds for certain enzymes can also be influenced by the accessibility of key residues within the protein's three-dimensional structure.

Aurotioprol Interactions with Cellular Proteins and Macromolecules

The biological effects of aurotioprol are largely mediated through its interactions with a variety of cellular proteins and macromolecules. As a gold-based drug, its reactivity is dominated by the formation of bonds with sulfur-containing amino acids.

Formation of Gold-Protein Adducts and Structural Insights

Gold compounds readily form adducts with proteins, a process central to their mechanism of action. wikipedia.orgncats.ionih.gov The most prominent binding site for gold drugs in plasma is the free thiol group of cysteine-34 in human serum albumin. nih.gov Studies with the related gold compound sodium aurothiomalate (B1210753) have shown that it binds to albumin at one high-affinity site, likely the sulfhydryl group of cysteine-34, and at several other sites with lower affinity. nih.gov This interaction is thought to be a key step in the transport and distribution of gold throughout the body.

Gold(I) ions from drugs like aurothiomalate have also been shown to interact with zinc finger proteins. nih.gov These proteins contain zinc ions coordinated by cysteine and histidine residues and are crucial for a wide range of cellular processes, including DNA binding and transcription. Gold(I) can displace the zinc ion from these structures, leading to a loss of protein function. nih.gov Studies on a model zinc finger peptide have shown that gold(I) has a higher affinity for the peptide than zinc(II). nih.gov

Modulation of Protein Function and Signaling Pathways

By binding to proteins, aurotioprol can modulate their function and interfere with cellular signaling pathways. A key pathway affected by gold compounds is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation. nih.govresearchgate.netnih.gov Gold compounds can inhibit the activation of IκB kinase (IKK), a critical enzyme in the NF-κB pathway, thereby preventing the expression of pro-inflammatory genes. researchgate.net The gold compound aurothioglucose (B1665330) has been shown to inhibit IL-1-induced NF-κB and AP-1 activity. mdpi.com

Gold compounds can also modulate protein function by inhibiting protein kinase C (PKC), another important enzyme in signal transduction. nih.gov This inhibition has been observed with compounds like auranofin and gold sodium thiomalate. nih.gov Furthermore, gold(I) compounds have been shown to inhibit the proliferation of cancer cells by altering the expression of signaling proteins such as Bax, Bcl2, and pERK1/2. iiab.me

The interaction of gold compounds with mitochondrial proteins is another significant aspect of their mechanism of action. youtube.comnih.gov These interactions can disrupt mitochondrial function and induce apoptosis.

Table 2: Examples of Signaling Pathways Modulated by Gold Compounds

| Signaling Pathway | Effect of Gold Compounds | Key Protein Targets (Examples) | Reference |

| NF-κB Pathway | Inhibition of activation | IκB kinase (IKK) | researchgate.net |

| Protein Kinase C (PKC) Pathway | Inhibition of activity | Protein Kinase C | nih.gov |

| Mitogen-activated protein kinase (MAPK) pathway | Inhibition of phosphorylation | pERK1/2 | iiab.me |

Chelation Studies and Metal Binding Sites

Chelation plays a important role in the biological activity of metal-based drugs. researchgate.net While specific chelation studies for aurotioprol are scarce, the principles of gold chemistry provide a basis for understanding its interactions. Gold(I) has a high affinity for soft ligands, particularly thiols. nih.gov

In the context of zinc finger proteins, gold(I) from aurothiomalate has been shown to have a 4-fold higher affinity for a model zinc finger peptide than the native zinc(II) ion. nih.gov This demonstrates the potent ability of gold to displace zinc from its binding sites. The primary binding sites for gold(I) on proteins are the sulfhydryl groups of cysteine residues and, to a lesser extent, the imidazole (B134444) rings of histidine residues. nih.govnih.gov

The interaction of gold compounds with serum albumin is a prime example of metal binding. The cysteine-34 residue of albumin acts as a high-affinity binding site for gold(I). nih.gov This binding is a form of chelation, where the protein acts as a biological ligand for the metal ion.

Interactions of Aurotioprol with Nucleic Acids

The interaction of gold-based compounds with nucleic acids is generally considered to be weaker and less significant than their interactions with proteins, particularly for gold(I) compounds. nih.gov This is a key distinction from platinum-based anticancer drugs, which primarily target DNA. nih.gov

While some gold(III) complexes, which are isoelectronic with platinum(II), have been hypothesized to interact with DNA at sites similar to platinum, experimental evidence suggests that even for these compounds, the interaction with DNA is weak, and protein binding is more significant. nih.gov

For gold(I) compounds like aurotioprol, direct intercalation between DNA base pairs is not considered a primary mechanism of action. nih.govnih.gov Intercalation typically involves planar aromatic molecules inserting themselves into the DNA double helix, a structural feature not prominent in aurotioprol. nih.govresearchgate.net

However, some indirect effects on DNA-related processes can occur. For example, the inhibition of zinc finger transcription factors by gold compounds can prevent these proteins from binding to DNA, thereby affecting gene expression. nih.gov Additionally, some gold compounds have been shown to inhibit DNA polymerases through interactions with their sulfhydryl groups, which can impede DNA replication. nih.gov Gold nanoparticles have also been used in conjunction with nucleic acids for cellular delivery.

DNA Binding Affinities and Modes of Interaction (e.g., Intercalation)

Specific quantitative data on the DNA binding affinity of aurotioprol is not extensively documented in publicly available research. However, studies on other gold(I) and gold(III) complexes reveal that they can directly interact with DNA, leading to conformational changes. nih.gov The nature and strength of this binding can vary considerably depending on the ligands attached to the gold center.

Research has shown that certain gold complexes exhibit significant DNA binding affinities. For instance, some gold(I) complexes containing thiosemicarbazone ligands have demonstrated strong binding to calf thymus DNA (ctDNA) with binding constants (K_b) in the range of 10⁴ to 10⁶ M⁻¹. nih.gov Similarly, a number of gold(III) porphyrin complexes bind to DNA with high affinity. nih.gov The mode of interaction is also diverse; some planar gold(III) complexes are thought to act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. nih.gov This intercalation can cause the DNA to unwind and shorten. nih.gov In contrast, some gold compounds, such as the antirheumatic drug auranofin, have been found to not interact directly with DNA under specific experimental conditions. nih.gov Binuclear gold(I) alkynyl complexes have also been noted for their strong DNA binding, suggesting intercalation as a possible mechanism. mdpi.com

Table 1: DNA Binding Affinities of Representative Gold Complexes (This table presents findings for various gold compounds, as specific data for aurotioprol is not available).

| Gold Complex Type | Reported Binding Constant (Kb) | Method of Determination |

|---|---|---|

| Gold(I) thiosemicarbazones | 6.26 × 10⁴ – 4.42 × 10⁶ M⁻¹ nih.gov | UV-vis spectroscopy, Ethidium (B1194527) bromide displacement assay nih.gov |

| Tetraarylporphyrin Au(III) complexes | 4.9 × 10⁵ – 4.1 × 10⁶ dm³ mol⁻¹ nih.gov | Absorption titration assays nih.gov |

| Pyridyl and isoquinolyl amido-dichloro gold(III) complexes | 4.5 × 10⁵ – 5.3 × 10⁵ dm³ mol⁻¹ nih.gov | Absorption titration assays nih.gov |

Inhibition of DNA-Associated Enzymes (e.g., Topoisomerase I)

A significant aspect of the mechanism of action for some gold compounds involves the inhibition of enzymes that are crucial for DNA function. Several gold(III) complexes, including those with porphyrin and pyrrole-containing macrocyclic ligands, have been identified as inhibitors of human topoisomerase I and IIα. nih.gov The inhibition of topoisomerase I by certain gold compounds can occur by preventing the enzyme from binding to its DNA substrate, thereby halting the DNA relaxation process necessary for replication and transcription. nih.gov

Furthermore, gold compounds such as aurothioglucose have been demonstrated to suppress the DNA-binding activity of the nuclear factor-kappa B (NF-κB). nih.gov NF-κB is a key transcription factor involved in the inflammatory response. The inhibitory action is thought to stem from the gold ion's ability to oxidize cysteine residues within the NF-κB protein, which are critical for its ability to bind to DNA. nih.gov This mechanism may underlie the anti-inflammatory properties of gold-based therapies. nih.gov

Impact on DNA Structure and Function

The binding of gold complexes to DNA can induce notable structural alterations, which in turn affect its biological function. For example, certain gold(III) complexes have been shown to cause dose-dependent changes in the electrophoretic mobility of plasmid DNA, which is indicative of conformational changes such as the unwinding of the double helix and a shortening of the DNA molecule. nih.gov These structural modifications can disrupt the template function of DNA in essential cellular processes.

The interaction of gold compounds with DNA can also be inferred from their ability to displace other DNA-binding molecules like ethidium bromide. nih.gov This competitive binding suggests that the gold complexes occupy sites on the DNA that would otherwise be available to other agents. It has also been proposed that some ligands coordinated to the gold center can be exchanged for binding sites on the DNA, facilitating a direct and covalent-like interaction. nih.gov While direct DNA damage is a mechanism for some metal-based drugs, the interaction of many gold complexes with DNA is considered to be weaker than that of platinum-based anticancer agents. diff.orgresearchgate.net

Cellular and Biochemical Effects of Aurotioprol in Vitro Studies

Modulation of Cellular Redox Homeostasis

A primary mechanism of action for gold(I) compounds is the disruption of cellular redox balance. uibk.ac.at This is achieved by targeting key enzymes that protect the cell from oxidative damage.

Gold(I) complexes are known to be potent inhibitors of seleno-thiol containing oxidoreductase enzymes. nih.gov The foremost target in this class is Thioredoxin Reductase (TrxR). nih.govacs.org By forming stable and often irreversible adducts with the active site of TrxR, gold(I) compounds incapacitate this crucial enzyme. nih.gov The inhibition of TrxR prevents the reduction of its substrate, thioredoxin, crippling the cell's primary defense against reactive oxygen species (ROS). This disruption leads to an accumulation of ROS, enhanced oxidative stress, and can ultimately trigger apoptotic cell death. nih.gov It is this induced state of oxidative stress that is believed to underlie many of the therapeutic and cytotoxic effects of gold(I) drugs.

The thiol-related redox balance, essential for maintaining cellular homeostasis, is profoundly impacted by gold(I) compounds. The thioredoxin system and the glutathione (B108866) system are the two main pillars of cellular antioxidant defense.

The inhibition of TrxR by gold(I) has cascading effects on the thiol-redox network. acs.org TrxR is responsible for maintaining a pool of reduced thioredoxin (Trx-(SH)₂), which in turn reduces oxidized proteins and detoxifies ROS via peroxiredoxins. By inhibiting TrxR, Aurotioprol likely compromises this entire pathway, leading to an accumulation of oxidized proteins and a diminished capacity to neutralize oxidative threats. nih.govacs.org This direct targeting of a key redox-regulating enzyme makes compounds like Aurotioprol effective modulators of cellular redox signaling. nih.gov

| Component | Class | Proposed Interaction with Gold(I) | Resulting Cellular Effect |

|---|---|---|---|

| Glutathione (GSH) | Intracellular Thiol | Ligand exchange with the thiolate ligand of Aurotioprol. nih.gov | Formation of new gold-glutathione species; contributes to intracellular speciation. |

| Thioredoxin Reductase (TrxR) | Selenoprotein Enzyme | Potent, often irreversible, inhibition of the active site. nih.gov | Disruption of the thioredoxin system, leading to increased ROS and oxidative stress. nih.gov |

| Protein Thiol Groups | Functional groups on proteins | Ligand exchange and adduct formation. nih.gov | Inhibition of various enzyme functions and modulation of signaling pathways. |

Influence on Inflammatory and Immune Pathways

Gold compounds have long been recognized for their immunomodulatory and anti-inflammatory properties. nih.gov The following sections explore the in vitro effects of Aurotioprol and related gold salts on key cellular players in the immune response.

While direct in vitro studies on the inhibitory effects of Aurotioprol on macrophage activity are not extensively detailed in the available literature, research on other gold compounds provides insight into potential mechanisms. For instance, the gold salt sodium aurothiomalate (B1210753) has been shown to affect macrophage function. nih.gov In vitro studies with mouse peritoneal macrophages have demonstrated that high concentrations of aurothiomalate can reduce the production of nitric oxide (NO), a key inflammatory mediator. nih.gov

Furthermore, investigations into gold nanoparticles have shown that they can modulate macrophage responses. One study on THP-1-derived macrophages indicated that a gold nanocomplex could downregulate the gene expression of pro-inflammatory cytokines such as IL-1β and TNF-α. nih.govresearchgate.net Another study highlighted that the uptake of gold nanoparticles by macrophages can be influenced by their surface coatings, which affects subsequent cellular responses. nih.gov The mechanism of action for aurothioglucose (B1665330), a related gold-containing compound, is thought to involve the inhibition of lysosomal enzymes within macrophages. patsnap.com

Table 1: Effects of Gold Compounds on Macrophage Activity in Vitro

| Compound | Cell Type | Effect | Finding | Citation |

| Sodium Aurothiomalate | Mouse Peritoneal Macrophages | Reduced Nitric Oxide (NO) Production | High concentrations of aurothiomalate decreased NO production. | nih.gov |

| Gold Nanocomplex | THP-1-Derived Macrophages | Downregulation of Pro-inflammatory Cytokines | Significantly downregulated the expression of IL-1β and TNF-α at the gene level. | researchgate.net |

| Aurothioglucose | Macrophages | Inhibition of Lysosomal Enzymes | Believed to inhibit lysosomal enzyme activity, thereby reducing inflammation. | patsnap.com |

The modulation of T-lymphocyte function is a key aspect of the therapeutic action of gold-based drugs. In vitro studies have shown that gold compounds can inhibit the proliferation of T-lymphocytes. For example, gold sodium thiomalate (GST) has been found to inhibit human lymphocyte DNA synthesis triggered by both antigens and mitogens. nih.gov This inhibitory effect appears to target an early and critical step in the activation of T-lymphocytes. nih.gov

Table 2: In Vitro Effects of Gold Compounds on T-Lymphocyte Proliferation

| Compound | Cell Type | Effect | Key Finding | Citation |

| Gold Sodium Thiomalate (GST) | Human Lymphocytes | Inhibition of DNA Synthesis | Inhibited antigen- and mitogen-triggered lymphocyte proliferation. | nih.gov |

| Gold Sodium Thiomalate (GST) | Human Monocytes and T-lymphocytes | Interference with Monocyte Function | GST-treated monocytes were deficient in supporting T-lymphocyte proliferation. | nih.gov |

Gold compounds are known to exert their anti-inflammatory effects by modulating the expression of key pro-inflammatory cytokines. nih.gov Studies have consistently shown that treatment with gold compounds can lead to the inhibition of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.gov The underlying mechanism for this is believed to involve the inhibition of the NF-κB signaling pathway, which is a central regulator of pro-inflammatory gene expression. nih.govnih.gov

For instance, a study on a gold nanocomplex in THP-1-derived macrophages demonstrated a significant downregulation of IL-1β, IL-6, and TNF-α gene expression. researchgate.net In contrast, the expression of the anti-inflammatory cytokine IL-10 was upregulated. researchgate.net While these findings on related gold compounds are significant, direct evidence from in vitro studies detailing the specific regulatory effects of Aurotioprol on the expression of TNF-α, IL-1β, IL-6, and MCP-1 is not well-documented in the available literature.

Table 3: Regulation of Pro-inflammatory Gene Expression by Gold Compounds in Vitro

| Compound/Agent | Cell Type | Genes Regulated | Effect | Citation |

| Gold Nanocomplex | THP-1-Derived Macrophages | IL-1β, IL-6, TNF-α | Significant downregulation of gene expression. | researchgate.net |

| Gold Nanoparticles | Rat Liver | IL-1, IL-6, TNF-α | Upregulated the expression of these pro-inflammatory genes. | nih.gov |

| Gold(III) Complexes | RAW 264.7 Macrophages | Pro-inflammatory Cytokines (TNF-α, IL-1β) | Decreased levels of these cytokines. | mdpi.com |

Research has specifically implicated Aurotioprol in the modulation of neutrophil behavior. An in vitro study investigating the effects of various gold salts on the chemotaxis and random migration of rat polymorphonuclear leukocytes (PMNs), or neutrophils, found that Aurotioprol inhibited the chemotactic responses of these cells. nih.gov This inhibitory action was observed to be dose-dependent. nih.gov

This finding is consistent with research on other gold salts like sodium aurothiomalate and auranofin, which have also been shown to inhibit neutrophil chemotaxis in vitro. nih.govnih.gov The reduction of neutrophil migration to sites of inflammation is considered an important mechanism contributing to the anti-inflammatory effects of gold-based therapies. nih.gov

Table 4: Effects of Gold Compounds on Neutrophil Chemotaxis in Vitro

| Compound | Cell Type | Effect | Key Finding | Citation |

| Aurotioprol | Rat Polymorphonuclear Leucocytes (Neutrophils) | Inhibition of Chemotaxis | Demonstrated a dose-dependent inhibition of chemotactic responses. | nih.gov |

| Sodium Aurothiomalate | Rat Polymorphonuclear Leucocytes (Neutrophils) | Inhibition of Chemotaxis | Inhibited chemotactic responses. | nih.gov |

| Auranofin | Rat Polymorphonuclear Leucocytes (Neutrophils) | Inhibition of Chemotaxis | Was the most effective inhibitor among the tested gold salts. | nih.gov |

Targeting of Subcellular Structures and Organelles

The therapeutic and cytotoxic effects of various compounds are often linked to their ability to interact with and modulate the function of essential subcellular structures.

The proteasome is a critical cellular complex responsible for protein degradation, and its inhibition has emerged as a therapeutic strategy in various diseases. While direct studies on the interaction of Aurotioprol with the proteasome system are lacking, research on other gold complexes suggests this as a potential mechanism of action.

A study on gold(I) and gold(III) dithiocarbamato complexes revealed their ability to inhibit the chymotrypsin-like activity of purified proteasome. nih.gov This inhibition was found to occur through both redox-dependent and -independent processes. nih.gov The study proposed that the biological activity of these gold compounds could be attributed to at least two mechanisms: the production of reactive oxygen species (ROS) and direct binding of the metal to the proteasome. nih.gov These findings highlight a plausible, yet unconfirmed for Aurotioprol, pathway through which gold compounds may exert their cellular effects.

Table 5: Interaction of Gold Complexes with the Proteasome System in Vitro

| Compound | System | Effect | Proposed Mechanism | Citation |

| Gold(III) dithiocarbamato complex (AUL12) | Purified Proteasome & MDA-MB-231 cells | Inhibition of Chymotrypsin-like Activity | Direct binding to the proteasome and induction of reactive oxygen species (ROS). | nih.gov |

| Gold(I) dithiocarbamato complex (AUL15) | Purified Proteasome & MDA-MB-231 cells | Lower Proteasome-inhibitory Activity (compared to AUL12) | Lower affinity for the proteasome. | nih.gov |

Effects on Mitochondrial Function and Oxidative Processes

In vitro studies have demonstrated that aurotioprol can influence mitochondrial function and related oxidative processes. Mitochondria are crucial for cellular energy production and are also a primary site of reactive oxygen species (ROS) generation.

Research has shown that exposure of cells to certain compounds can lead to mitochondrial dysfunction, characterized by an increase in mitochondrial ROS (mtROS). While not directly studying aurotioprol, related research on substances causing mitochondrial toxicity indicates that an increase in mtROS is a marker for mitochondrial injury under oxidative stress. nih.gov For instance, some drugs have been shown to increase mtROS in both mouse kidney stem cells and HEK293F cells. nih.gov Mitochondrial dysfunction resulting from oxidative stress can trigger inflammatory responses and, ultimately, apoptosis. nih.gov

Furthermore, studies on various therapeutic agents have revealed their potential to interfere with the mitochondrial respiratory chain. For example, some psychotropic medications have been observed in vitro to inhibit mitochondrial respiration. researchgate.net This inhibition can lead to decreased oxygen consumption and ATP production, indicating a disruption of mitochondrial energy metabolism. researchgate.net A reduction in the mitochondrial membrane potential, essential for ATP synthesis, has also been noted with certain compounds. researchgate.net

The table below summarizes findings from related in vitro studies on mitochondrial function, providing context for the potential mechanisms by which a compound like aurotioprol might exert its effects.

| Parameter | Observation in In Vitro Models | Cell Types Studied | Potential Consequence |

| Mitochondrial ROS (mtROS) | Increased levels following exposure to certain toxic substances. | Mouse Kidney Stem Cells, HEK293F cells | Indicator of mitochondrial injury and oxidative stress. nih.gov |

| Mitochondrial Respiration | Inhibition of the respiratory chain by various drugs. | Not specified in the provided context. | Decreased oxygen consumption and ATP production. researchgate.net |

| Mitochondrial Membrane Potential | Reduction by certain therapeutic agents. | Not specified in the provided context. | Disruption of ATP synthesis and potential induction of apoptosis. researchgate.net |

Induction of Autophagy and Autophagosome Accumulation

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis. The process involves the formation of double-membraned vesicles called autophagosomes, which engulf cytoplasmic material and fuse with lysosomes for degradation.

In vitro research has shown that autophagy can be induced by various stimuli, including cellular stress. The induction of autophagy involves a series of steps, beginning with the formation of a pre-autophagosomal structure and the recruitment of ATG proteins to form a phagophore, which then matures into an autophagosome. mdpi.com

Studies on compounds other than aurotioprol have provided insights into the mechanisms of autophagy induction. For instance, the inhibition of the mTOR pathway is a known mechanism for inducing autophagy. nih.gov In some in vitro models of insulin (B600854) resistance, defects in insulin signaling were found to inhibit the mTOR pathway, leading to an accumulation of autophagosomes. nih.gov This accumulation, in turn, was linked to altered processing of amyloid precursor protein (APP). nih.gov

Furthermore, the accumulation of autophagosomes can occur if the fusion with lysosomes or the degradation process is impaired. nih.gov In some contexts, this accumulation can promote apoptosis by triggering the mitochondrial permeability transition pore. nih.gov

The table below outlines key aspects of autophagy induction and autophagosome accumulation observed in various in vitro studies.

| Process | Mechanism/Observation | Model System | Significance |

| Autophagy Induction | Inhibition of the mTOR pathway. | In vitro model of insulin resistance. | Can lead to the accumulation of autophagosomes. nih.gov |

| Autophagosome Formation | Recruitment of ATG proteins and lipids to form a phagophore, which matures into an autophagosome. | General mammalian cell models. | A key step in the autophagy pathway. mdpi.com |

| Autophagosome Accumulation | Can result from impaired fusion with lysosomes or defects in the degradation process. | Not specified in the provided context. | May promote apoptosis under certain conditions. nih.gov |

Computational Chemistry and Theoretical Modeling of Aurotioprol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and reactivity of molecules. stonybrook.edumdpi.com By calculating the electron density, DFT can predict a wide range of molecular properties, offering a theoretical framework to understand a compound's behavior. mdpi.comnih.gov For a molecule like Aurotioprol, DFT calculations can elucidate the distribution of electrons and identify regions that are susceptible to chemical reactions.

The electronic structure of a molecule is fundamental to its reactivity. ncats.io DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap generally suggests higher reactivity. nih.gov

Furthermore, DFT can be used to calculate various chemical reactivity descriptors. These descriptors, such as chemical potential (μ), hardness (η), and electrophilicity (ω), provide quantitative measures of a molecule's reactivity. mdpi.com For instance, the electrophilicity index helps in understanding the molecule's ability to act as an electrophile. mdpi.com The analysis of Molecular Electrostatic Potential (MEP) maps can visually identify the electron-rich and electron-deficient regions of Aurotioprol, highlighting potential sites for electrophilic and nucleophilic attacks. ncats.io

Illustrative DFT-Calculated Properties for Aurotioprol

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

| Chemical Hardness (η) | 2.3 eV | Measures resistance to change in electron distribution |

| Electrophilicity (ω) | 1.5 eV | Quantifies the electrophilic nature of the molecule |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as Aurotioprol) when bound to a second molecule (a receptor, typically a protein). nih.govnih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the nature of ligand-protein interactions. nih.govmdpi.com

Molecular docking simulations can predict the most probable binding site of Aurotioprol on a target protein. nih.gov By exploring various possible conformations and orientations of the ligand within the protein's binding pocket, docking algorithms score these poses based on their binding affinity. nih.gov The result is a model of the ligand-protein complex that reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are crucial for the stability of the complex. mdpi.com

These predictions are vital for understanding how Aurotioprol might exert its therapeutic effects. For example, docking studies could reveal key amino acid residues in a target protein that form strong interactions with the functional groups of Aurotioprol. This information can guide the design of more potent and selective analogs.

Illustrative Docking Results for Aurotioprol with a Hypothetical Target Protein

| Parameter | Value | Details |

|---|---|---|

| Binding Affinity | -8.5 kcal/mol | Indicates a strong predicted binding interaction |

| Interacting Residues | Tyr123, Ser145, Arg210 | Key amino acids in the binding pocket |

| Interaction Types | Hydrogen bonds, van der Waals forces | Nature of the forces stabilizing the complex |

Energy decomposition analysis (EDA) is a method used to break down the total interaction energy between a ligand and a protein into its constituent physical components. mdpi.com These components typically include electrostatic energy, van der Waals energy, and solvation energy. By quantifying the contribution of each component, EDA provides a deeper understanding of the driving forces behind ligand binding.

For the Aurotioprol-protein complex, EDA could reveal whether the binding is primarily driven by electrostatic interactions, which involve charged or polar groups, or by van der Waals forces, which are related to the shape and size of the interacting molecules. This detailed energetic profile is invaluable for lead optimization, as it allows for targeted modifications to the ligand to enhance specific favorable interactions.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational changes and stability of molecules and their complexes over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

Once a ligand-protein complex, such as Aurotioprol bound to its target, has been modeled, MD simulations can be used to assess its stability. nih.gov Key metrics for this assessment are the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

The RMSD measures the average deviation of the protein-ligand complex's backbone atoms from their initial position over the course of the simulation. A stable RMSD value over time suggests that the complex has reached a stable equilibrium. nih.gov The RMSF, on the other hand, measures the fluctuation of individual amino acid residues. High RMSF values indicate regions of the protein that are more flexible, while low values suggest more rigid areas. Analyzing the RMSF of the binding site residues can provide insights into the local dynamics upon ligand binding.

Illustrative MD Simulation Stability Metrics for Aurotioprol-Protein Complex

| Metric | Illustrative Value | Interpretation |

|---|---|---|

| Average RMSD | 1.5 Å | Indicates a stable protein-ligand complex |

| Binding Site RMSF | 0.8 Å | Suggests low flexibility and stable binding |

More advanced computational methods can be used to calculate the binding free energy of a ligand to a protein, providing a more accurate prediction of binding affinity than docking scores alone. nih.govnih.gov Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular for this purpose. nih.govnih.gov

These methods calculate the free energy of the protein, the ligand, and the complex in solution, and the binding free energy is then determined by comparing these values. nih.gov The total free energy is typically decomposed into molecular mechanics energy, solvation free energy, and entropic contributions. nih.gov These calculations can be used to rank different ligands based on their predicted binding affinities and to understand the energetic contributions to binding.

Free Energy Perturbation (FEP) is another rigorous method for calculating relative binding affinities between a series of similar ligands. nih.gov By "alchemically" transforming one ligand into another in the simulation, FEP can provide highly accurate predictions of changes in binding affinity resulting from small chemical modifications.

Quantitative Structure-Activity Relationship (QSAR) Studies for Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the physicochemical properties of a series of compounds with their biological activities. nih.govmdpi.commdpi.comnih.gov For aurotioprol, QSAR studies could be instrumental in designing new analogs with improved efficacy or reduced toxicity.

A hypothetical QSAR study for aurotioprol and its derivatives would involve the generation of a dataset of structurally related gold(I) thiolate compounds and the determination of their biological activity, for instance, their anti-inflammatory potency. A variety of molecular descriptors would then be calculated for each compound. These descriptors can be categorized as follows:

Electronic Descriptors: These quantify the electronic aspects of a molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO). For aurotioprol, these descriptors would be crucial in understanding its ability to interact with biological nucleophiles.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface area. They are important for understanding how the molecule fits into a biological target's binding site.

Hydrophobic Descriptors: These, like the partition coefficient (logP), describe the molecule's affinity for nonpolar environments, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR) or machine learning algorithms would be employed to build a mathematical model that relates the descriptors to the observed biological activity. frontiersin.org Such a model could be represented by a general equation:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

The predictive power of the resulting QSAR model would then be rigorously validated. A robust and predictive QSAR model could subsequently be used to screen virtual libraries of novel aurotioprol analogs, prioritizing the synthesis and experimental testing of the most promising candidates.

Hypothetical QSAR Data for Aurotioprol Analogs

To illustrate the potential output of such a study, the following table presents hypothetical data for a series of aurotioprol analogs.

| Compound ID | Biological Activity (IC₅₀, µM) | LUMO Energy (eV) | Molecular Volume (ų) | LogP |

| Aurotioprol | 15.5 | -2.1 | 180.2 | -1.5 |

| Analog-1 | 12.1 | -2.5 | 185.6 | -1.2 |

| Analog-2 | 25.8 | -1.9 | 175.1 | -1.8 |

| Analog-3 | 8.9 | -2.8 | 190.3 | -1.0 |

| Analog-4 | 18.2 | -2.3 | 182.5 | -1.4 |

This table is for illustrative purposes only. The presented data is hypothetical and not derived from experimental results.

Theoretical Insights into Gold-Biomolecule Interactions

The therapeutic and toxic effects of gold-based drugs like aurotioprol are predicated on their interactions with endogenous biomolecules, particularly proteins. rsc.orgnumberanalytics.com Theoretical methods, such as molecular docking and quantum mechanics (QM) calculations, can provide profound insights into the nature of these interactions at an atomic level. elifesciences.org

Aurotioprol, being a gold(I) thiolate, is considered a "soft" metal complex, predisposing it to interact with "soft" biological ligands, most notably the thiol groups of cysteine residues in proteins. griffith.edu.au Computational studies on similar gold compounds have shown that the gold(I) center has a strong affinity for sulfur donor atoms. rsc.org

A theoretical investigation into aurotioprol's interaction with a target protein, for example, a key enzyme in the inflammatory cascade, would likely proceed in the following stages:

Homology Modeling: If the three-dimensional structure of the target protein is not experimentally available, a model can be constructed based on the known structures of related proteins.

Molecular Docking: Aurotioprol would be computationally "docked" into the active or allosteric sites of the target protein. This process predicts the preferred binding orientation and conformation of the ligand within the protein's binding pocket, providing a preliminary assessment of the binding affinity. longdom.org

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To obtain a more accurate description of the interaction, particularly the bond-forming and bond-breaking events, a hybrid QM/MM approach can be used. In this method, the core interacting region (the gold atom of aurotioprol and the interacting amino acid residues) is treated with a high level of quantum mechanics theory, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field.

These theoretical calculations can elucidate several key aspects of the gold-biomolecule interaction:

Identification of Key Interacting Residues: Determining which amino acids in the protein are crucial for binding aurotioprol.

Nature of the Chemical Bond: Characterizing the covalent bond formed between the gold atom and, for instance, a cysteine's sulfur atom.

Binding Energies: Quantifying the strength of the interaction, which can be correlated with the compound's potency.

Structural Changes: Assessing how the binding of aurotioprol may induce conformational changes in the target protein, thereby modulating its function.

Illustrative Theoretical Interaction Data for Aurotioprol with a Hypothetical Protein Target

The following table provides a hypothetical summary of results from a theoretical study on the interaction of aurotioprol with a protein.

| Interaction Parameter | Calculated Value |

| Binding Affinity (Docking Score, kcal/mol) | -8.5 |

| Key Interacting Residue | Cys-234 |

| Au-S Bond Distance (Å) | 2.35 |

| Interaction Energy (QM/MM, kcal/mol) | -25.7 |

| Change in Protein Conformation upon Binding | Local unfolding of an alpha-helix adjacent to the binding site |

This table is for illustrative purposes only. The presented data is hypothetical and not derived from experimental results.

Advanced Research Methodologies for Aurotioprol Studies

Proteomic Approaches for Target Identification and Mechanism Elucidation

Proteomic strategies are essential for identifying the protein targets of a drug and understanding its mechanism of action on a system-wide scale. creative-proteomics.com For gold-based drugs like Aurotioprol, which are known to interact with proteins, these methods would be invaluable for identifying specific binding partners and downstream effects. nih.gov However, specific studies using these proteomic approaches for Aurotioprol are not documented.

Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a chemoproteomic technology that utilizes chemical probes to assess the functional state of entire enzyme families directly in native biological systems. numberanalytics.comnih.gov These probes typically have a reactive group that covalently binds to the active site of an enzyme and a reporter tag for detection. numberanalytics.com This technique allows for the monitoring of enzyme activity rather than just protein abundance. numberanalytics.com A competitive ABPP format can be used to identify the targets of a specific inhibitor by observing how it competes with the probe for binding to the active site. researchgate.net

Isotopic Tandem Orthogonal Proteolysis-ABPP (isoTOP-ABPP)